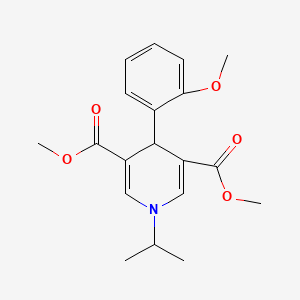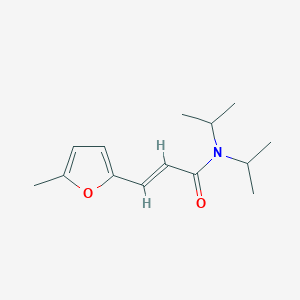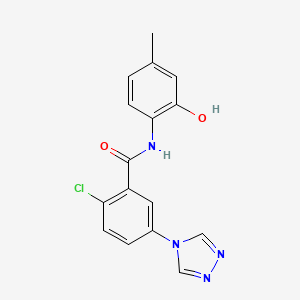![molecular formula C10H16N4O4 B5821246 3,7-diacetyl-5-nitro-1,3,7-triazabicyclo[3.3.1]nonane CAS No. 32516-00-0](/img/structure/B5821246.png)
3,7-diacetyl-5-nitro-1,3,7-triazabicyclo[3.3.1]nonane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,7-diacetyl-5-nitro-1,3,7-triazabicyclo[3.3.1]nonane (DANT) is a heterocyclic compound that has gained significant attention in recent years due to its unique chemical properties and potential applications in various scientific fields. DANT is a bicyclic compound that contains a triazole ring and a bicyclic nitrogen-containing ring system. The synthesis method of DANT, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions will be discussed in
Mecanismo De Acción
The mechanism of action of 3,7-diacetyl-5-nitro-1,3,7-triazabicyclo[3.3.1]nonane is not fully understood, but it is believed to involve the inhibition of enzymes that are involved in the biosynthesis of nucleic acids. 3,7-diacetyl-5-nitro-1,3,7-triazabicyclo[3.3.1]nonane has been shown to inhibit the growth of various cancer cell lines, indicating its potential as an anticancer agent.
Biochemical and Physiological Effects:
3,7-diacetyl-5-nitro-1,3,7-triazabicyclo[3.3.1]nonane has been shown to have a range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of the immune system. 3,7-diacetyl-5-nitro-1,3,7-triazabicyclo[3.3.1]nonane has also been shown to have anti-inflammatory and antioxidant properties, which may have potential applications in the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3,7-diacetyl-5-nitro-1,3,7-triazabicyclo[3.3.1]nonane has several advantages for lab experiments, including its high stability and solubility in a range of solvents. However, 3,7-diacetyl-5-nitro-1,3,7-triazabicyclo[3.3.1]nonane is relatively expensive and difficult to synthesize, which may limit its use in some experiments.
Direcciones Futuras
There are several future directions for the research on 3,7-diacetyl-5-nitro-1,3,7-triazabicyclo[3.3.1]nonane, including the development of new synthetic methods to improve the yield and cost-effectiveness of 3,7-diacetyl-5-nitro-1,3,7-triazabicyclo[3.3.1]nonane synthesis. 3,7-diacetyl-5-nitro-1,3,7-triazabicyclo[3.3.1]nonane can also be further explored for its potential applications in drug discovery, catalysis, and materials science. Additionally, the mechanism of action of 3,7-diacetyl-5-nitro-1,3,7-triazabicyclo[3.3.1]nonane can be further elucidated to better understand its potential as an anticancer agent.
Métodos De Síntesis
The synthesis of 3,7-diacetyl-5-nitro-1,3,7-triazabicyclo[3.3.1]nonane involves a multistep process that starts with the reaction between 1,3-diketone and hydrazine. The resulting product is then reacted with nitric acid and acetic anhydride to produce 3,7-diacetyl-5-nitro-1,3,7-triazabicyclo[3.3.1]nonane. The yield of 3,7-diacetyl-5-nitro-1,3,7-triazabicyclo[3.3.1]nonane can be improved by optimizing the reaction conditions, such as temperature, reaction time, and reactant ratios.
Aplicaciones Científicas De Investigación
3,7-diacetyl-5-nitro-1,3,7-triazabicyclo[3.3.1]nonane has been extensively studied for its potential applications in various scientific fields, including chemistry, biology, and materials science. 3,7-diacetyl-5-nitro-1,3,7-triazabicyclo[3.3.1]nonane has been used as a building block for the synthesis of other heterocyclic compounds, such as triazoles and pyrazoles. 3,7-diacetyl-5-nitro-1,3,7-triazabicyclo[3.3.1]nonane has also been used as a ligand for the synthesis of metal complexes, which have potential applications in catalysis and materials science.
Propiedades
IUPAC Name |
1-(7-acetyl-5-nitro-1,3,7-triazabicyclo[3.3.1]nonan-3-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O4/c1-8(15)12-4-10(14(17)18)3-11(6-12)7-13(5-10)9(2)16/h3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFAOURCWQMNISS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC2(CN(C1)CN(C2)C(=O)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30354866 |
Source


|
| Record name | 1,3,7-Triazabicyclo[3.3.1]nonane, 3,7-diacetyl-5-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30354866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
32516-00-0 |
Source


|
| Record name | 1,3,7-Triazabicyclo[3.3.1]nonane, 3,7-diacetyl-5-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30354866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(2-methylphenyl)-5-[(2-phenylethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B5821191.png)


![(cyclopropylmethyl){[5-(3-nitrophenyl)-2-furyl]methyl}propylamine](/img/structure/B5821198.png)

![2-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]acetyl}-N-(4-methoxyphenyl)hydrazinecarbothioamide](/img/structure/B5821220.png)
![N-[4-(4-morpholinylcarbonyl)phenyl]-3-phenylacrylamide](/img/structure/B5821231.png)
![4-[(4-bromophenoxy)acetyl]-1-piperazinecarbaldehyde](/img/structure/B5821238.png)
![1-[(2-naphthyloxy)acetyl]pyrrolidine](/img/structure/B5821242.png)


